1-Adamantaneethanol
Overview
Description
1-Adamantaneethanol, also known as 2-(1-adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of an ethanol group attached to the adamantane framework, making it a versatile molecule in various chemical applications .
Mechanism of Action
Target of Action
1-Adamantaneethanol is a hapten . Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.
Mode of Action
As a hapten, it is known to influence peptide binding by major histocompatibility complex (mhc) ii . MHC II molecules are proteins on the surface of antigen-presenting cells that bind to foreign peptides (antigens) and present them to T cells, thereby triggering an immune response .
Biochemical Pathways
It has been used in the synthesis of various compounds, including 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride , poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) , and adamantine-containing phthalocyanines . These compounds have diverse applications, suggesting that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight (18029 g/mol) and structure suggest that it may be well-absorbed and distributed in the body
Result of Action
As a hapten, it may induce an immune response when bound to a protein carrier . This could potentially lead to the production of antibodies against the hapten-carrier complex, marking it for destruction by the immune system .
Biochemical Analysis
Biochemical Properties
It is known that 1-Adamantaneethanol can influence peptide binding by MHC II , suggesting that it may interact with certain enzymes, proteins, and other biomolecules
Cellular Effects
Given its potential to influence peptide binding by MHC II , it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the bromination of adamantane followed by hydrolysis. In this method, adamantane is first reacted with bromine to form 1-bromoadamantane, which is then hydrolyzed to yield 1-adamantanol. Finally, 1-adamantanol is converted to this compound through a reaction with ethylene oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the reactions. For example, the reaction of 1-adamantanol with ethylene oxide can be catalyzed by acidic or basic catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-adamantanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-adamantaneethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, or amines for amination reactions.
Major Products Formed:
Oxidation: 1-Adamantanone.
Reduction: 1-Adamantaneethane.
Substitution: 1-Adamantanehalides or 1-adamantaneamines.
Scientific Research Applications
1-Adamantaneethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Adamantanol: Similar to 1-adamantaneethanol but lacks the ethyl group.
2-Adamantanol: Another isomer with the hydroxyl group attached at a different position on the adamantane ring.
1-Adamantanemethylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its combination of the adamantane structure with an ethanol group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Properties
IUPAC Name |
2-(1-adamantyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-11-5, 71411-98-8 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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